(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile was synthesized via the reaction of (4-furan-2-yl-thiazol-2-yl)acetonitrile with 3,4-dimethoxybenzaldehyde. [] The reaction likely follows a Knoevenagel condensation mechanism, a common method for synthesizing acrylonitrile derivatives. This involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as acetonitrile, in the presence of a base catalyst.
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile related to its potential anticancer properties was not discussed in the reviewed studies. [] Further research is needed to elucidate how this compound interacts with biological targets and exerts its effects.
The reviewed study primarily explored the anticancer potential of (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile. [] Although it demonstrated only moderate activity in vitro, it showed sensitivity towards MDA-MB-468 and T-47D breast cancer cell lines. This indicates its potential for further development as a targeted anticancer agent.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8